molecular formula C19H19ClN4O3 B2636603 N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941243-21-6

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2636603
M. Wt: 386.84
InChI Key: UEOKRXFQEXUPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,4-triazole family, known for their versatile chemical properties and potential biological activities. Scientific research has explored various synthetic routes and applications of similar compounds, highlighting their relevance in developing new therapeutic agents and materials with unique properties.

Synthetic Pathways and Derivatives

The compound's synthesis involves multiple steps, including reactions such as the Mannich reaction, which is used to create a variety of 1,2,4-triazol-3-one derivatives. These synthetic pathways are crucial for generating compounds with potential antimicrobial activities. For instance, the synthesis of Mannich bases from corresponding 1,2,4triazoles has been shown to yield compounds with significant antimicrobial properties against various microorganisms (Fandaklı et al., 2012). Such research underscores the potential of triazole derivatives in combating microbial resistance.

Antimicrobial Efficacy

The antimicrobial activity of 1,2,4-triazole derivatives is a significant area of interest, with various compounds being synthesized and tested for their effectiveness against a range of pathogens. For example, novel 1,2,4-Triazole derivatives have been developed and demonstrated to possess good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). These findings suggest that such compounds can be further explored for therapeutic applications, particularly in addressing antibiotic resistance.

Structural Analysis and Characterization

The detailed structural analysis of triazole derivatives, including NMR spectroscopy and X-ray diffraction, is essential for understanding their chemical properties and potential biological activities. Studies like the one conducted by Kariuki et al. (2022), which analyzed the structure of a related triazole compound through X-ray diffraction, provide insights into the molecular configuration and stability of these compounds (Kariuki et al., 2022). Such detailed structural elucidation is crucial for the rational design of new compounds with enhanced biological activities.

properties

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12-4-6-13(7-5-12)24-17(11-26-2)18(22-23-24)19(25)21-16-10-14(27-3)8-9-15(16)20/h4-10H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOKRXFQEXUPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)Cl)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.